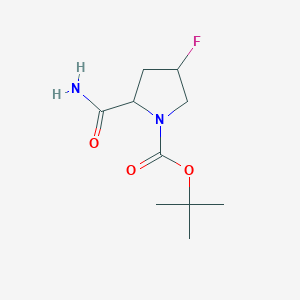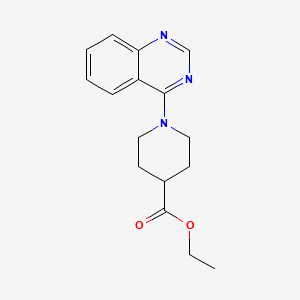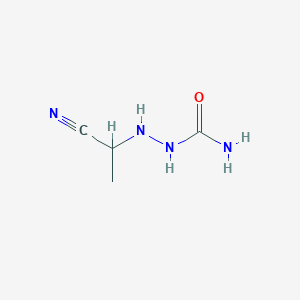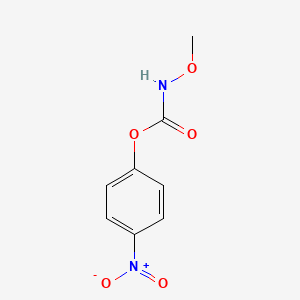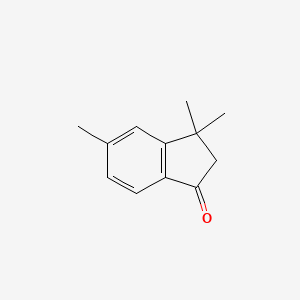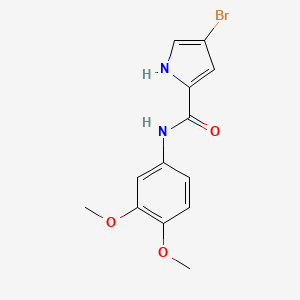![molecular formula C10H9NO5 B8678643 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one CAS No. 842137-45-5](/img/structure/B8678643.png)
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one
Vue d'ensemble
Description
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C10H10N2O4 It is a heterocyclic compound containing a benzodioxin ring system with nitro and dimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to optimize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,2-dimethyl-6-amino-2H,4H-1,3-benzodioxin-4-one.
Substitution: Formation of various substituted benzodioxin derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3-one: Similar structure but with a different ring system.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Similar dioxin ring but with different substituents.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Similar benzodioxin ring with hydroxyl groups.
Uniqueness
2,2-Dimethyl-6-nitro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific combination of nitro and dimethyl substituents on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
842137-45-5 |
|---|---|
Formule moléculaire |
C10H9NO5 |
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
2,2-dimethyl-6-nitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9NO5/c1-10(2)15-8-4-3-6(11(13)14)5-7(8)9(12)16-10/h3-5H,1-2H3 |
Clé InChI |
BNQYKJNRIMDSEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
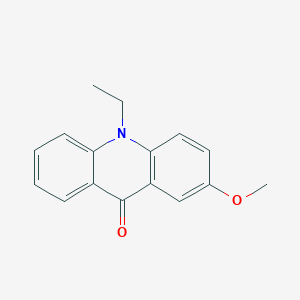

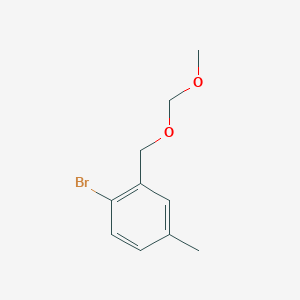
![1-(3-methoxypropyl)-1H-benzo[d]imidazole](/img/structure/B8678583.png)
